DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE
CAS No.: 126953-88-6
Cat. No.: VC21226550
Molecular Formula: C7H9F3O3
Molecular Weight: 198.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126953-88-6 |
|---|---|
| Molecular Formula | C7H9F3O3 |
| Molecular Weight | 198.14 g/mol |
| IUPAC Name | 3-hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one |
| Standard InChI | InChI=1S/C7H9F3O3/c1-5(2)3-6(12,4(11)13-5)7(8,9)10/h12H,3H2,1-2H3 |
| Standard InChI Key | MLXTZSCAFBJBMG-UHFFFAOYSA-N |
| SMILES | CC1(CC(C(=O)O1)(C(F)(F)F)O)C |
| Canonical SMILES | CC1(CC(C(=O)O1)(C(F)(F)F)O)C |
Introduction
DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE is a chemical compound with the CAS number 126953-88-6. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound features a trifluoromethyl group attached to an oxolanone ring, which contributes to its distinct chemical behavior and reactivity.
Synthesis and Preparation Methods
The synthesis of DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE typically involves the reaction of 5,5-dimethyl-1,3-dioxane-2-one with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Scientific Research Applications
DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE has several scientific research applications:
-
Chemistry: It is used as a building block in the synthesis of more complex molecules.
-
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
-
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate various biochemical pathways and exert its effects.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE | C7H9F3O3 | 198.14 g/mol | Trifluoromethyl group attached to an oxolanone ring |
| 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one | C6H8O3 | 128.12 g/mol | Known for its aroma and flavor properties |
| 3-Hydroxy-4,5-dimethylfuran-2(5H)-one | C6H8O3 | 128.12 g/mol | Structurally similar but with distinct chemical properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume